

# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following SBT6050 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zuvotolimod |           |
| Cat. No.:            | B12415941   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SBT6050 is a novel antibody-drug conjugate (ADC) that targets HER2-expressing solid tumors and delivers a potent Toll-like receptor 8 (TLR8) agonist.[1][2] This targeted delivery system is designed to activate myeloid cells specifically within the tumor microenvironment, thereby stimulating a robust anti-tumor immune response.[3] The mechanism of action involves the direct activation of myeloid cells, such as macrophages and dendritic cells, leading to the production of proinflammatory cytokines and chemokines.[1][4] This, in turn, promotes the indirect activation of other immune effector cells, including T cells and Natural Killer (NK) cells. This document provides detailed protocols for the flow cytometric analysis of immune cell populations in response to SBT6050 treatment, enabling researchers to effectively monitor the pharmacodynamic effects and elucidate the immunological mechanisms of this therapeutic agent.

### **Mechanism of Action**

SBT6050 is comprised of the HER2-directed monoclonal antibody, pertuzumab, conjugated to a TLR8 agonist payload. Upon binding to HER2 on tumor cells, SBT6050 is internalized, and the TLR8 agonist is released within the endosome of myeloid cells that have phagocytosed antibody-coated tumor cells. TLR8, an endosomal receptor highly expressed in myeloid cells,

# Methodological & Application





recognizes the agonist, triggering a downstream signaling cascade. This activation leads to a broad spectrum of anti-tumor immune responses, including:

- Direct Myeloid Cell Activation: Promotes the maturation and activation of dendritic cells (DCs) and macrophages.
- Proinflammatory Cytokine and Chemokine Production: Induces the secretion of cytokines such as IL-12, TNF- $\alpha$ , and chemokines that attract other immune cells to the tumor site.
- Inflammasome Activation: A key feature of the innate immune response.
- Indirect T Cell and NK Cell Activation: Myeloid-derived cytokines, such as IL-12 and Type I interferons, enhance the cytolytic activity of T cells and NK cells.





Click to download full resolution via product page

### **Data Presentation**

The following tables summarize expected and reported quantitative data on immune cell activation following SBT6050 treatment.



Table 1: Expected Immunophenotypic Changes in Tumor-Infiltrating Immune Cells

| Cell Population | Lineage Markers                                   | Activation/Maturation<br>Markers (Expected<br>Upregulation) |
|-----------------|---------------------------------------------------|-------------------------------------------------------------|
| Myeloid Cells   |                                                   |                                                             |
| Macrophages     | CD45+, CD11b+, F4/80+<br>(mouse) or CD68+ (human) | CD80, CD86, MHC Class II                                    |
| Dendritic Cells | CD45+, CD11c+, MHC Class<br>II+                   | CD80, CD86, CCR7                                            |
| Lymphoid Cells  |                                                   |                                                             |
| CD8+ T Cells    | CD45+, CD3+, CD8+                                 | CD69, CD25, Granzyme B,<br>IFN-γ                            |
| CD4+ T Cells    | CD45+, CD3+, CD4+                                 | CD69, CD25, IFN-γ                                           |
| NK Cells        | CD45+, CD3-, NK1.1+<br>(mouse) or CD56+ (human)   | CD69, Granzyme B, IFN-γ                                     |

Table 2: Reported Serum Cytokine Induction After First Dose of SBT6050 in Patients

| Cytokine                                                                                                                             | Baseline (pg/mL) | Peak (pg/mL)  |
|--------------------------------------------------------------------------------------------------------------------------------------|------------------|---------------|
| IP-10                                                                                                                                | ~100-1,000       | ~1,000-10,000 |
| MCP-1                                                                                                                                | ~10-100          | ~100-1,000    |
| IL-6                                                                                                                                 | ~1-10            | ~10-100       |
| IFN-y                                                                                                                                | ~0.1-1           | ~1-10         |
| Data are approximated from graphical representations in publicly available presentations and are intended for illustrative purposes. |                  |               |



# **Experimental Protocols**



Click to download full resolution via product page



# Protocol 1: Preparation of Single-Cell Suspension from Solid Tumors

This protocol describes the dissociation of tumor tissue into a single-cell suspension suitable for flow cytometry.

#### Materials:

- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Tumor dissociation kit (e.g., Miltenyi Biotec Tumor Dissociation Kit, human or mouse)
- GentleMACS Dissociator
- 70 μm and 40 μm cell strainers
- · Red Blood Cell (RBC) Lysis Buffer
- Phosphate Buffered Saline (PBS)
- Trypan blue solution or other viability dye

#### Procedure:

- Collect fresh tumor tissue in cold RPMI 1640 medium.
- In a sterile petri dish, mince the tumor into small pieces (<2-3 mm) using sterile scalpels.
- Transfer the minced tissue into a gentleMACS C Tube containing the appropriate enzyme mix from the tumor dissociation kit.
- Process the tissue using a pre-set program on the gentleMACS Dissociator.
- Incubate the sample at 37°C for the recommended time (typically 30-60 minutes) with continuous rotation.



- Stop the enzymatic digestion by adding RPMI with 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer into a 50 mL conical tube.
- Wash the C Tube and the strainer with additional media to maximize cell recovery.
- Centrifuge the cell suspension at 300 x g for 7 minutes.
- If the pellet is red, resuspend in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature. Neutralize the lysis buffer with excess media.
- Centrifuge the cells again and resuspend the pellet in PBS or flow cytometry staining buffer.
- Filter the suspension through a 40 µm cell strainer to obtain a single-cell suspension.
- Count the cells and assess viability using trypan blue or a suitable viability dye.

# Protocol 2: Flow Cytometry Staining of Myeloid and Lymphoid Cells

This protocol outlines the staining procedure for surface and intracellular markers.

### Materials:

- FACS tubes (5 mL polystyrene round-bottom tubes)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc Block (e.g., anti-CD16/32 for mouse, Human TruStain FcX™ for human)
- Fluorochrome-conjugated antibodies (see proposed panels below)
- Viability dye (e.g., Zombie NIR™, LIVE/DEAD™ Fixable Dyes)
- Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
- Permeabilization/Wash Buffer

### Procedure:



- Aliquot 1-2 x 10<sup>6</sup> cells in a single-cell suspension into FACS tubes.
- Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
- Resuspend the cells in 50 μL of staining buffer containing a viability dye and incubate for 15-20 minutes at room temperature, protected from light.
- Wash the cells with 2 mL of staining buffer, centrifuge, and discard the supernatant.
- Resuspend the cell pellet in 50  $\mu$ L of staining buffer containing Fc Block and incubate for 10 minutes at 4°C.
- Without washing, add the cocktail of fluorochrome-conjugated surface antibodies.
- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of staining buffer.
- For intracellular staining, resuspend the cells in 100  $\mu$ L of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
- Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
- Resuspend the cells in 100  $\mu$ L of Permeabilization/Wash Buffer containing the intracellular antibody cocktail.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
- Resuspend the final cell pellet in 300-500 μL of staining buffer for acquisition on a flow cytometer.

## **Proposed Flow Cytometry Panels**

Panel A: Myeloid Cell Phenotyping



| Marker                          | Fluorochrome      | Purpose                             |
|---------------------------------|-------------------|-------------------------------------|
| Viability Dye                   | e.g., Zombie NIR™ | Exclude dead cells                  |
| CD45                            | e.g., AF700       | Pan-leukocyte marker                |
| CD11b                           | e.g., BV786       | Myeloid marker                      |
| CD11c                           | e.g., PE-Cy7      | Dendritic cell marker               |
| F4/80 (mouse) / CD68<br>(human) | e.g., APC         | Macrophage marker                   |
| MHC Class II (I-A/I-E)          | e.g., FITC        | Antigen presentation, activation    |
| CD86                            | e.g., PE          | Co-stimulatory molecule, activation |
| CD80                            | e.g., PerCP-Cy5.5 | Co-stimulatory molecule, activation |
| Ly-6G (mouse) / CD15<br>(human) | e.g., BV605       | Granulocyte marker                  |
| Ly-6C (mouse) / CD14<br>(human) | e.g., BV510       | Monocyte marker                     |

Panel B: T Cell and NK Cell Activation and Cytotoxicity



| Marker                          | Fluorochrome      | Purpose                                  |
|---------------------------------|-------------------|------------------------------------------|
| Viability Dye                   | e.g., Zombie NIR™ | Exclude dead cells                       |
| CD45                            | e.g., AF700       | Pan-leukocyte marker                     |
| CD3                             | e.g., BV786       | T cell marker                            |
| CD4                             | e.g., BUV395      | Helper T cell marker                     |
| CD8                             | e.g., APC-R700    | Cytotoxic T cell marker                  |
| NK1.1 (mouse) / CD56<br>(human) | e.g., PE-Cy7      | NK cell marker                           |
| CD69                            | e.g., FITC        | Early activation marker                  |
| CD25                            | e.g., PE          | Activation marker (IL-2Rα)               |
| Granzyme B                      | e.g., AF647       | Cytotoxic molecule (intracellular)       |
| IFN-y                           | e.g., PerCP-Cy5.5 | Proinflammatory cytokine (intracellular) |

### Conclusion

The protocols and panels described in these application notes provide a comprehensive framework for the flow cytometric analysis of immune cell populations following SBT6050 treatment. By characterizing the activation state of myeloid cells, T cells, and NK cells, researchers can gain valuable insights into the pharmacodynamic effects and anti-tumor efficacy of this promising immunotherapy. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the evaluation of SBT6050.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Silverback Therapeutics to Present Data for Lead Therapeutic Candidate SBT6050 at American Association of Cancer Research Annual Conference [prnewswire.com]
- 3. businesswire.com [businesswire.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following SBT6050 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415941#flow-cytometry-analysis-of-immune-cells-after-sbt6050-treatment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com